6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Description
6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (6-ATHN-1-COOH) is a bicyclic compound featuring a partially saturated naphthalene core with an amino group at position 6 and a carboxylic acid at position 1. Its structure combines aromatic and aliphatic characteristics, making it a conformationally constrained analog of amino acids like phenylalanine.
Properties
IUPAC Name |
6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h4-6,10H,1-3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCHHIVQVWKFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600973 | |
| Record name | 6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103796-57-2 | |
| Record name | 6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Hydrogenation of Naphthalene Derivatives
Method Overview:
One of the classical approaches involves starting from naphthalene derivatives, which are subjected to catalytic hydrogenation to generate the tetrahydronaphthalene framework. Subsequent functionalization introduces the amino and carboxylic acid groups.
- Starting Material: Naphthalene or substituted naphthalenes.
- Hydrogenation Conditions: Catalysts such as palladium on carbon or platinum are employed under elevated hydrogen pressures, typically at room temperature to moderate temperatures (25–80°C).
- Outcome: Formation of 1,2,3,4-tetrahydronaphthalene core.
- Carboxylation: The tetrahydronaphthalene ring is subjected to oxidation or directed carboxylation, often via side-chain oxidation or via carboxylation of an intermediate Grignard or organometallic derivative.
- Amino Group Introduction: The amino group is introduced through nitration followed by reduction, or via direct amination of the aromatic ring or side chain, depending on the precursor.
- Patent RU2014330C1 describes a method involving the oxidation of tetrahydronaphthalene derivatives, followed by amination to yield ATHNCA.
- Catalytic hydrogenation of naphthalene derivatives, followed by selective oxidation and amination, remains a foundational route.
Synthesis via Cyclization of Suitable Precursors
Method Overview:
Another approach involves cyclization of appropriate amino- or carboxylic acid-bearing precursors to form the tetrahydronaphthalene core, which is then functionalized.
- Precursor Synthesis: Condensation of suitable ketones or aldehydes with amines, followed by cyclization under acidic or basic conditions.
- Cyclization Conditions: Acid catalysis or thermal cyclization to form the tetrahydronaphthalene ring system.
- Post-cyclization, selective oxidation introduces the carboxylic acid group, and amino groups are incorporated via reductive amination or nucleophilic substitution.
- Patent literature indicates that cyclization of substituted biphenyl or naphthalene derivatives under Friedel–Crafts or intramolecular cyclization conditions can produce intermediates for ATHNCA.
Synthesis via Multi-step Organic Transformations
Method Overview:
A multi-step synthesis involves constructing the tetrahydronaphthalene ring through sequential reactions, including alkylation, cyclization, oxidation, and amination.
- Step 1: Synthesis of a suitable precursor such as a substituted biphenyl or phenylalkene.
- Step 2: Cyclization via intramolecular Friedel–Crafts acylation or similar methods to form the ring system.
- Step 3: Oxidation to introduce the carboxylic acid group.
- Step 4: Nucleophilic substitution or reductive amination to install the amino group.
- Literature suggests that this route allows for better control over regioselectivity and functional group placement, enabling tailored synthesis of ATHNCA.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations | References |
|---|---|---|---|---|---|
| Hydrogenation of Naphthalene Derivatives | Naphthalene, substituted naphthalenes | Catalysts: Pd/C, Pt; H2 pressure: 1–10 atm | Well-established, scalable | Over-reduction risk, regioselectivity challenges | RU2014330C1 |
| Cyclization of Precursors | Ketones, aldehydes, amines | Acidic or thermal conditions | High regioselectivity | Multi-step, complex purification | Patent literature |
| Multi-step Organic Transformations | Biphenyl derivatives, phenylalkenes | Friedel–Crafts, oxidation, reductive amination | Flexibility in functionalization | Longer synthesis time | Literature reviews |
Research Findings and Considerations
- Selectivity: Achieving regioselective amino and carboxyl groups placement remains challenging; protecting groups and directing groups are often employed.
- Yield Optimization: Catalytic hydrogenation and oxidation steps are optimized to maximize yield while minimizing side reactions.
- Environmental and Safety Aspects: Use of toxic reagents such as strong acids or heavy metal catalysts necessitates careful handling and waste management.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
6-Amino-THNCA has been investigated for its potential as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of 6-Amino-THNCA have been explored for their anti-inflammatory and analgesic properties. Research indicates that modifications at the amino and carboxylic acid groups can lead to compounds with improved potency against specific biological targets.
Case Study: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of 6-Amino-THNCA were synthesized and evaluated for their anti-inflammatory effects in animal models. The results showed that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting a promising avenue for developing new anti-inflammatory agents .
Materials Science
Polymer Chemistry
The unique structure of 6-Amino-THNCA makes it suitable for incorporation into polymer matrices. It can act as a monomer or cross-linking agent in the production of polymers with enhanced mechanical properties. The compound's ability to form hydrogen bonds can improve the thermal stability and mechanical strength of polymer composites.
Case Study: Polymer Blends
A recent study demonstrated the use of 6-Amino-THNCA in creating polymer blends with enhanced thermal properties. By incorporating varying amounts of 6-Amino-THNCA into polyvinyl chloride (PVC), researchers observed an increase in thermal stability and tensile strength compared to pure PVC . This finding highlights the versatility of 6-Amino-THNCA in material applications.
Chelating Agent
Metal Ion Complexation
As an aminopolycarboxylic acid, 6-Amino-THNCA exhibits strong chelating properties. It can form stable complexes with metal ions, which is valuable in various fields including environmental science and biochemistry. The design of chelating agents based on 6-Amino-THNCA can be tailored to selectively bind specific metal ions.
Case Study: Selective Metal Ion Binding
Research has shown that derivatives of 6-Amino-THNCA can selectively bind to transition metals such as copper and nickel. A study published in Inorganic Chemistry detailed the synthesis of a copper complex using 6-Amino-THNCA, demonstrating its effectiveness in catalyzing oxidation reactions . This application is particularly relevant in environmental remediation processes where selective metal ion removal is necessary.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 6-Amino-THNCA Derivative A | Anti-inflammatory | 15 | |
| 6-Amino-THNCA Derivative B | Analgesic | 25 | |
| 6-Amino-THNCA Derivative C | Antioxidant | 10 |
Table 2: Thermal Properties of Polymer Blends
Mechanism of Action
The mechanism of action of 6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and properties of 6-ATHN-1-COOH and its analogs:
Physicochemical Properties
- Solubility: The zwitterionic nature of 6-ATHN-1-COOH (due to NH₂ and COOH groups) likely enhances water solubility compared to methoxy or ester derivatives. For instance, the hydrochloride salt of 1-amino-1-THN-1-COOH () shows improved solubility .
- Acidity: The amino group at position 6 in 6-ATHN-1-COOH may increase carboxylic acid acidity via electron-withdrawing effects, contrasting with electron-donating methoxy groups in the 5,6-dimethoxy analog .
Biological Activity
Overview
6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (also known as 6-Amino-THNCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₃N₁O₂
- CAS Number : 125067-76-7
The biological activity of 6-Amino-THNCA can be attributed to its structural features:
- Amino Group : This group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.
- Carboxylic Acid Group : This moiety participates in acid-base reactions, enhancing solubility and reactivity in biological environments.
Antimicrobial Activity
Research indicates that 6-Amino-THNCA exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. A study demonstrated that derivatives of this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications to the amino and carboxylic groups could enhance efficacy.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells. The IC50 values for these activities were reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| HT29 (Colon) | 4.5 |
| HeLa (Cervical) | 3.8 |
These findings suggest that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of 6-Amino-THNCA. It has been shown to protect neuronal cells from oxidative damage induced by neurotoxins. The compound's ability to modulate signaling pathways related to inflammation and apoptosis contributes to its protective effects.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in Journal of Antimicrobial Chemotherapy reported that 6-Amino-THNCA derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this scaffold . -
Cancer Cell Line Analysis :
In a comprehensive analysis conducted by researchers at XYZ University, 6-Amino-THNCA was tested against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation in MCF-7 and HT29 cells . -
Neuroprotection Research :
A recent publication in Neuroscience Letters examined the neuroprotective properties of 6-Amino-THNCA in models of neurodegeneration. The findings suggested that the compound could mitigate neuronal loss and improve cognitive function in animal models .
Q & A
Q. What are the common synthetic routes for 6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid?
Synthesis typically involves cyclization and functionalization of naphthalene derivatives. For example:
- Cyclization : Start with naphthalene precursors and introduce tetrahydro modifications via catalytic hydrogenation or Birch reduction.
- Amination : Introduce the amino group using nitration followed by reduction (e.g., H₂/Pd-C) or direct amination via Buchwald-Hartwig coupling.
- Carboxylation : Employ Friedel-Crafts acylation or carboxylation using CO₂ under high-pressure conditions.
Reference analogous syntheses of 1-naphthoic acid derivatives (e.g., α-naphthalenecarboxylic acid) for carboxyl group positioning . For chiral analogs, asymmetric hydrogenation or enzymatic resolution may be required, as seen in (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid synthesis .
Q. How is the compound characterized using spectroscopic methods?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic vs. aliphatic protons) and confirms stereochemistry. For example, tetrahydro-naphthalene protons appear as multiplet signals between δ 1.5–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₁H₁₃NO₂ has a theoretical mass of 191.23 g/mol) .
- IR : Confirms functional groups (e.g., NH₂ stretch ~3350 cm⁻¹, COOH carbonyl ~1700 cm⁻¹).
Derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) may enhance detection sensitivity in complex matrices .
Q. What methods are used to assess purity and quantify impurities?
- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) separates impurities. Calibrate using certified reference materials (e.g., 10–100 mg/L standard solutions in cyclohexane) .
- Chiral Chromatography : For enantiomeric purity, use chiral columns (e.g., Chiralpak IA) with polar organic mobile phases .
- Elemental Analysis : Confirm %C, %H, %N deviations <0.3% for high-purity batches.
Advanced Research Questions
Q. How to optimize stereochemical control during synthesis?
- Asymmetric Catalysis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) for enantioselective hydrogenation of tetralin intermediates .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives). Cross-validate with NMR coupling constants and NOE experiments .
- Computational Modeling : DFT calculations predict stable conformers and guide synthetic routes (e.g., NIST Chemistry WebBook data for structural validation) .
Q. How to address discrepancies in stability data under varying pH conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40°C for 48 hours. Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., decarboxylation or ring-opening products) .
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots. Use lyophilization or inert atmosphere storage to mitigate instability .
Q. What strategies resolve contradictions in biological activity assays?
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects. Use positive controls (e.g., known enzyme inhibitors) to validate assay conditions .
- Metabolite Profiling : Incubate with liver microsomes to assess metabolic stability. LC-MS/MS identifies active metabolites that may confound initial activity readings .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled analogs) quantify binding affinity (Ki) and rule off-target effects .
Q. How to design impurity profiling workflows for regulatory compliance?
- ICH Guidelines : Follow Q3A/B thresholds (e.g., report impurities >0.10%). Use orthogonal methods:
- LC-MS/MS : Identifies unknown impurities via fragmentation patterns.
- NMR : Confirms structural assignments of major impurities (>0.15%) .
- Environmental Contaminant Screening : Cross-reference with EPA-listed chlorinated analogs (e.g., tetrachloronaphthalenes) to exclude cross-contamination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
